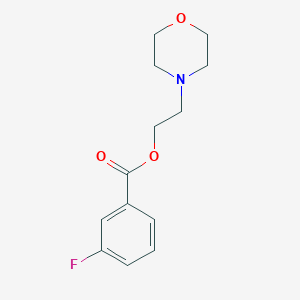
1-(Diphenylacetyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylacetyl)-4-methylpiperazine, also known as DMAP, is a chemical compound that is commonly used in scientific research. It is a piperazine derivative that has been found to have various biochemical and physiological effects. DMAP has been used in numerous studies to investigate its mechanism of action and potential applications in the field of medicine.
Mecanismo De Acción
The mechanism of action of 1-(Diphenylacetyl)-4-methylpiperazine is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation. 1-(Diphenylacetyl)-4-methylpiperazine has been shown to inhibit the activity of the protein kinase C (PKC) pathway, which plays a role in regulating cell growth and differentiation.
Biochemical and Physiological Effects
1-(Diphenylacetyl)-4-methylpiperazine has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 1-(Diphenylacetyl)-4-methylpiperazine has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 1-(Diphenylacetyl)-4-methylpiperazine has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(Diphenylacetyl)-4-methylpiperazine in lab experiments is that it is relatively easy to synthesize and purify. Additionally, 1-(Diphenylacetyl)-4-methylpiperazine has been extensively studied and its biological activities are well characterized. However, one limitation of using 1-(Diphenylacetyl)-4-methylpiperazine is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 1-(Diphenylacetyl)-4-methylpiperazine. One area of interest is the development of 1-(Diphenylacetyl)-4-methylpiperazine-based cancer therapies. Additionally, further studies are needed to fully understand the mechanism of action of 1-(Diphenylacetyl)-4-methylpiperazine and its potential applications in the treatment of other diseases, such as neurodegenerative disorders. Finally, the development of new synthesis methods for 1-(Diphenylacetyl)-4-methylpiperazine could also be an area of future research.
Métodos De Síntesis
The synthesis of 1-(Diphenylacetyl)-4-methylpiperazine involves the reaction of diphenylacetyl chloride with 4-methylpiperazine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization. This method of synthesis has been used in many studies to produce 1-(Diphenylacetyl)-4-methylpiperazine for research purposes.
Aplicaciones Científicas De Investigación
1-(Diphenylacetyl)-4-methylpiperazine has been extensively studied for its potential applications in the field of medicine. It has been found to have a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. 1-(Diphenylacetyl)-4-methylpiperazine has also been shown to have an inhibitory effect on the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy.
Propiedades
Nombre del producto |
1-(Diphenylacetyl)-4-methylpiperazine |
|---|---|
Fórmula molecular |
C19H22N2O |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
1-(4-methylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C19H22N2O/c1-20-12-14-21(15-13-20)19(22)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |
Clave InChI |
IZRMMAFVFMFKSJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide](/img/structure/B257234.png)
![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)







